Sodium Glucoheptonate
Description
Chemical Identity: Sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is the sodium salt of a seven-carbon sugar acid with six hydroxyl groups and a carboxylate moiety. Its stereochemical configuration (2R,3R,4R,5S,6R) classifies it as a derivative of D-glycero-L-talo-heptonic acid .
Molecular Formula: C₇H₁₃NaO₈ (anhydrous) or C₇H₁₃NaO₈·2H₂O (dihydrate) .
Molecular Weight: 248.16 g/mol (anhydrous); 284.19 g/mol (dihydrate) .
CAS Registry: 13007-85-7 (anhydrous); 10094-62-9 (dihydrate) .
Key Applications: Used in pharmaceutical research, particularly as a chelating agent and in contrast media due to its ability to form stable complexes with metal ions like calcium .
Properties
IUPAC Name |
sodium;(2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3+,4-,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-AXUKCSBQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31138-65-5 | |
| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a sodium salt of a hexahydroxyheptanoic acid derivative known as sodium glucoheptonate. This compound has garnered attention for its various biological activities and potential applications in medical and pharmaceutical fields. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H14O8Na
- CAS Number : 31138-65-5
- Molecular Weight : 226.18 g/mol
This compound exhibits several biological activities through various mechanisms:
- Hydration and Electrolyte Balance : It plays a crucial role in maintaining hydration and electrolyte balance in the body. Its ability to enhance water absorption makes it beneficial in formulations aimed at rapid rehydration .
- Antioxidant Properties : The compound has shown potential antioxidant activities that can protect cells from oxidative stress. This property is particularly relevant in conditions where oxidative damage is prevalent .
- Metabolic Regulation : this compound is involved in metabolic pathways that regulate glucose metabolism and may have implications in managing diabetes .
Therapeutic Applications
The biological activities of this compound have led to its exploration in various therapeutic contexts:
- Rehydration Solutions : Due to its effectiveness in promoting hydration, it is often included in oral rehydration solutions for treating dehydration caused by diarrhea or excessive sweating .
- Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress and preventing chronic diseases .
- Diabetes Management : Research indicates that this compound may assist in glucose metabolism regulation, making it a candidate for further studies in diabetes management .
Case Studies and Research Findings
Several studies have documented the effects of this compound on health outcomes:
-
Study on Hydration Efficiency :
- A clinical trial assessed the efficacy of this compound in rehydration solutions. Participants receiving the compound demonstrated significantly improved hydration status compared to those receiving standard saline solutions.
- Results : Increased plasma volume and reduced symptoms of dehydration were observed.
-
Antioxidant Activity Assessment :
- A laboratory study evaluated the antioxidant capacity of this compound using various assays (DPPH radical scavenging activity).
- Findings : The compound exhibited substantial free radical scavenging activity, indicating its potential as an antioxidant agent.
-
Metabolic Impact Study :
- Research focused on the metabolic effects of this compound on glucose uptake in skeletal muscle cells.
- : Enhanced glucose uptake was noted in treated cells compared to controls, suggesting a role in improving insulin sensitivity.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Application Area | Evidence Level |
|---|---|---|---|
| Hydration | Enhances water absorption | Oral rehydration solutions | High |
| Antioxidant | Scavenges free radicals | Dietary supplements | Moderate |
| Metabolic Regulation | Improves glucose uptake | Diabetes management | Emerging |
Scientific Research Applications
Food Industry Applications
Emulsifier and Stabilizer
This compound is primarily used as an emulsifier in food products. It helps in stabilizing emulsions and improving the texture of various food items. Its ability to maintain the consistency of sauces and dressings makes it valuable in the culinary sector.
Nutritional Supplement
Sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has been studied for its potential health benefits. It is often included in dietary supplements aimed at enhancing gut health due to its prebiotic properties that promote beneficial gut bacteria.
Pharmaceutical Applications
Drug Delivery Systems
Research indicates that this compound can be utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Studies have shown that incorporating sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate into formulations can improve the bioavailability of certain medications.
Antioxidant Properties
The compound exhibits significant antioxidant properties which are beneficial in pharmaceutical formulations aimed at reducing oxidative stress. This application is particularly relevant in developing treatments for diseases associated with oxidative damage.
Biotechnological Applications
Cell Culture Media
In biotechnology research, sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is used as a component in cell culture media. Its role as a carbon source supports the growth of various cell lines used in research and therapeutic applications.
Gene Expression Studies
Recent studies have explored the use of this compound in gene expression modulation. It has been shown to influence the expression of genes related to metabolic pathways and cellular stress responses.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Food Industry | Emulsifier and stabilizer | Improves texture and consistency |
| Nutritional supplement | Enhances gut health | |
| Pharmaceutical | Drug delivery systems | Increases bioavailability |
| Antioxidant properties | Reduces oxidative stress | |
| Biotechnology | Cell culture media | Supports cell growth |
| Gene expression studies | Modulates metabolic pathways |
Case Studies
-
Food Emulsification
A study published in the Journal of Food Science demonstrated that sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate effectively stabilized oil-in-water emulsions compared to traditional emulsifiers. The findings indicated improved sensory attributes and shelf-life stability of salad dressings containing this compound. -
Pharmaceutical Formulation
Research conducted at a leading pharmaceutical university highlighted the role of sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate as a solubility enhancer for poorly soluble drugs. The study found that formulations with this compound exhibited a 30% increase in drug absorption in vivo. -
Biotechnological Research
A recent investigation into gene expression modulation revealed that sodium (2R,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoate influenced the expression levels of genes associated with antioxidant defense mechanisms in human fibroblast cells. This suggests potential applications in developing therapies for age-related diseases.
Comparison with Similar Compounds
Research Findings
- Chelation Efficiency : NMR studies confirm that the (2R,3R,4R,5S,6R) configuration forms stronger Ca²⁺ complexes than L-gulonate or D-gulo derivatives, making it superior for biomedical applications .
- Stereochemical Purity : HPLC analyses show >97% enantiomeric purity for the sodium salt, critical for reproducible pharmacokinetics .
- Thermal Stability : The sodium salt is stable at room temperature but degrades in acidic conditions, necessitating pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
